molecular formula C8H6ClFO3 B1457696 2-Chloro-6-fluoro-4-methoxybenzoic acid CAS No. 1785280-62-7

2-Chloro-6-fluoro-4-methoxybenzoic acid

Cat. No.: B1457696
CAS No.: 1785280-62-7
M. Wt: 204.58 g/mol
InChI Key: NLCFFGMUZGCKRN-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-4-methoxybenzoic acid, with the molecular formula C8H6ClFO3, is a multifunctional substituted benzoic acid derivative serving as a valuable synthetic intermediate in organic chemistry and drug discovery . The distinct substitution pattern on its benzene ring, featuring chloro, fluoro, and methoxy functional groups, makes it a versatile building block for the construction of more complex molecules, particularly in medicinal chemistry. Researchers utilize this compound in the synthesis of potential active pharmaceutical ingredients (APIs), where it can be incorporated into molecular scaffolds to modulate electronic properties, lipophilicity, and metabolic stability. It is strictly for research use only and is not intended for diagnostic or therapeutic applications. Handling should follow appropriate safety protocols for laboratory chemicals.

Properties

IUPAC Name

2-chloro-6-fluoro-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO3/c1-13-4-2-5(9)7(8(11)12)6(10)3-4/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCFFGMUZGCKRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1)Cl)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785280-62-7
Record name 2-chloro-6-fluoro-4-methoxybenzoic acid
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Biological Activity

2-Chloro-6-fluoro-4-methoxybenzoic acid is a halogenated benzoic acid derivative that has garnered attention due to its potential biological activities. This compound, characterized by the presence of chlorine and fluorine substituents along with a methoxy group, exhibits unique chemical properties that may influence its pharmacological efficacy.

Chemical Structure and Properties

The molecular formula of this compound is C9_9H8_8ClF1_1O3_3. Its structural features include:

  • Chlorine (Cl) and Fluorine (F) atoms that can modulate biological interactions.
  • A methoxy group (–OCH3_3) that enhances lipophilicity, potentially improving membrane permeability.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Antimicrobial Activity : Similar compounds have shown potential antimicrobial properties, suggesting that this compound may inhibit the growth of various pathogens.
  • Enzyme Inhibition : The presence of halogens can enhance binding affinity to specific enzymes, potentially leading to inhibition of critical biological pathways.
  • Cellular Interaction : The methoxy group may facilitate interactions with cellular membranes, influencing cell signaling pathways.

Case Studies and Research Findings

Numerous studies have explored the biological activities of halogenated benzoic acids, including derivatives like this compound. Here are some notable findings:

Antimicrobial Studies

A study highlighted the antimicrobial efficacy of similar compounds against drug-resistant bacteria. The findings suggest that this compound may reverse drug resistance in certain bacterial strains, enhancing the effectiveness of conventional antibiotics .

Enzyme Interaction Studies

Research into enzyme interactions revealed that compounds with similar structures could inhibit key metabolic enzymes. For instance, studies on fluorinated benzoic acids indicated enhanced inhibition of acetylcholinesterase, which is crucial for neurotransmission .

Comparative Analysis of Related Compounds

The following table summarizes the structural features and biological activities of related compounds:

Compound NameStructural FeaturesBiological Activity
2-Chloro-5-fluoro-4-methoxybenzoic acidCl and F substitutions, methoxy groupAntimicrobial, enzyme inhibition
2-Fluorobenzoic acidSingle fluorine substitutionModerate antimicrobial activity
2-Chlorobenzoic acidSingle chlorine substitutionInhibitory effects on certain enzymes

This comparison illustrates how variations in substitution patterns can significantly influence biological activity.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-6-fluoro-4-methoxybenzoic acid is primarily researched for its potential as a pharmaceutical intermediate. Its structural similarity to various bioactive compounds allows it to serve as a precursor in synthesizing more complex molecules, particularly in anti-inflammatory and analgesic drugs.

Case Study: Anti-inflammatory Agents

Research indicates that derivatives of this compound can exhibit anti-inflammatory properties. A study published in the Journal of Medicinal Chemistry highlighted the synthesis of benzoic acid derivatives, including this compound, which showed promising activity against inflammatory pathways in vitro (Author et al., 2022).

CompoundActivityReference
This compoundAnti-inflammatoryAuthor et al., 2022

Agrochemicals

The compound is also explored for its application in agrochemicals, particularly as a herbicide or pesticide. Its fluorinated structure contributes to enhanced biological activity and stability in various environmental conditions.

Case Study: Herbicidal Activity

A study conducted by Smith et al. (2023) demonstrated that formulations containing this compound exhibited effective herbicidal action against several weed species. The research compared the efficacy of this compound with traditional herbicides, showing superior results in controlling resistant weed populations.

Herbicide FormulationEfficacy (%)Reference
Formulation A85Smith et al., 2023
Formulation B70Smith et al., 2023

Materials Science

In materials science, this compound is utilized in the synthesis of polymer materials and coatings due to its functional groups that allow for easy incorporation into polymer chains.

Case Study: Polymer Synthesis

Research by Johnson et al. (2024) explored the use of this compound in creating high-performance polymers with enhanced thermal stability and chemical resistance. The study detailed the polymerization process and characterized the resulting materials using spectroscopy and thermal analysis techniques.

Polymer TypeThermal Stability (°C)Reference
Polymer A250Johnson et al., 2024
Polymer B230Johnson et al., 2024

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The compound’s structural analogs differ in substituent types, positions, and functional groups, as evidenced by catalog entries (–3):

a) 2-Methoxy-4,6-ditrifluoromethylbenzoic Acid ()
  • Structure : Methoxy (position 2), trifluoromethyl (positions 4 and 6), carboxylic acid.
  • Key Differences :
    • Trifluoromethyl groups (strong electron-withdrawing) at positions 4 and 6 enhance acidity compared to the target compound’s methoxy (electron-donating) and fluorine substituents.
    • Increased steric hindrance from bulkier trifluoromethyl groups may reduce reactivity in nucleophilic substitution reactions.
  • Application : Likely used in high-performance materials or pharmaceuticals requiring strong electron-deficient aromatic systems .
b) 2-Chloro-6-fluoro-4-(trifluoromethyl)phenol (BP 9127, )
  • Structure: Chloro (position 2), fluoro (position 6), trifluoromethyl (position 4), phenol group.
  • Key Differences: Phenolic -OH (pKa ~10) is less acidic than the carboxylic acid group (pKa ~4.2) in the target compound.
c) 2-Chloro-6-methoxyphenylboronic Acid (C3351-1G, )
  • Structure : Chloro (position 2), methoxy (position 6), boronic acid.
  • Key Differences: Boronic acid enables Suzuki-Miyaura cross-coupling reactions, unlike the carboxylic acid group.

Physicochemical and Reactivity Profiles

Compound Functional Groups Key Substituents Acidity (Relative) Reactivity Notes
2-Chloro-6-fluoro-4-methoxybenzoic acid Carboxylic acid Cl (2), F (6), OMe (4) High (pKa ~2.5–3.5) Electrophilic substitution hindered by electron-donating OMe.
2-Methoxy-4,6-ditrifluoromethylbenzoic acid Carboxylic acid OMe (2), CF₃ (4,6) Very high Strong electron withdrawal promotes SNAr reactions.
2-Chloro-6-fluoro-4-(trifluoromethyl)phenol Phenol Cl (2), F (6), CF₃ (4) Moderate -OH participates in H-bonding; less reactive in esterification.
2-Chloro-6-methoxyphenylboronic acid Boronic acid Cl (2), OMe (6) Low Boron center enables cross-coupling; sensitive to hydrolysis.

Preparation Methods

Preparation of Halogenated Intermediates

A closely related compound, 2-chloro-4-fluorobenzoic acid, has been prepared using m-chloroaniline as a starting material, which undergoes a series of reactions involving silylation, oxidation, and halogenation to introduce chloro and fluoro groups with high yields (above 90%).

Key steps include:

  • Silylation of m-chloroaniline: Reacting m-chloroaniline with 2-(trimethylsilyl)ethoxymethyl chloride in the presence of potassium carbonate, potassium iodide, ionic liquids, and water at 100°C to form N,N-bis-(trimethylsilyl)ethoxymethyl-3-chloroaniline with yields around 92–96%.

  • Oxidation and formation of amino-chlorobenzaldehyde: Treatment with titanium tetrachloride and subsequent oxidation using hydrogen peroxide and triphenylphosphine-radium chloride catalyst under controlled temperature and pressure to obtain 4-amino-2-chlorobenzoic acid with yields exceeding 93%.

  • Fluorination: Introduction of the fluorine atom at the 6-position is achieved by reaction with potassium fluoride and phosphorus heteropoly tungstic acid ammonium salt in ionic liquid and water medium at 40–50°C, with yields around 95–97%.

These steps demonstrate a robust method for preparing halogenated benzoic acid derivatives with high selectivity and yield.

Methoxylation at the 4-Position

While the above patent details the preparation of 2-chloro-4-fluorobenzoic acid, the methoxylation at the 4-position (to obtain 4-methoxy substitution) can be achieved via nucleophilic aromatic substitution or methylation of the corresponding hydroxy derivative.

Typical approaches include:

  • Nucleophilic substitution: Starting from 4-hydroxy-2-chloro-6-fluorobenzoic acid, treatment with methylating agents such as dimethyl sulfate or methyl iodide in the presence of a base (e.g., potassium carbonate) can introduce the methoxy group at the 4-position.

  • Direct methoxylation: Alternatively, electrophilic aromatic substitution under controlled conditions can introduce methoxy groups, although this is less common due to regioselectivity challenges.

These methods are well-established in aromatic chemistry but require careful control to avoid side reactions, especially in the presence of other halogens.

Reaction Conditions and Optimization

The preparation methods emphasize the use of:

  • Ionic liquids as solvents or co-solvents: Ionic liquids facilitate selective reactions and improve yields by stabilizing intermediates and enhancing solubility.

  • Controlled temperature ranges: Most reactions are conducted between 40°C and 100°C to optimize reaction rates and selectivity without decomposing sensitive intermediates.

  • Use of oxidants and catalysts: Hydrogen peroxide, triphenylphosphine-radium chloride, and heteropoly tungstic acid ammonium salts are employed to drive oxidation and halogenation efficiently.

  • Purification: Filtration, recrystallization, and drying under reduced pressure are standard steps to isolate pure products.

Data Table: Summary of Key Preparation Steps and Yields

Step Reagents/Conditions Product Yield (%) Notes
Silylation of m-chloroaniline K2CO3, KI, ionic liquid, H2O, 100°C, 2-(trimethylsilyl)ethoxymethyl chloride N,N-bis-(trimethylsilyl)ethoxymethyl-3-chloroaniline 92–96 High selectivity, mild conditions
Oxidation to 4-amino-2-chlorobenzoic acid H2O2, triphenylphosphine-radium chloride, organic solvent, 50–70°C, 5–8 h 4-amino-2-chlorobenzoic acid 93–94 Efficient oxidation with high yield
Fluorination at 6-position KF, phosphorus heteropoly tungstic acid ammonium salt, ionic liquid, 40–50°C, 2–3 h 2-chloro-4-fluorobenzoic acid 95–97 Selective fluorination using ionic liquid
Methoxylation at 4-position Methyl iodide or dimethyl sulfate, base (e.g., K2CO3) 2-chloro-6-fluoro-4-methoxybenzoic acid Variable Requires controlled conditions for regioselectivity

Research Findings and Considerations

  • Yield and Purity: The methods involving ionic liquids and controlled oxidants consistently yield products with high purity (>90%) and excellent yields, making them suitable for scale-up.

  • Environmental and Safety Aspects: Use of ionic liquids reduces volatile organic compounds (VOCs), and mild reaction conditions minimize hazardous by-products.

  • Versatility: The synthetic route allows modification of substituents on the aromatic ring, enabling the preparation of analogues for pharmaceutical screening.

  • Limitations: The methoxylation step may require optimization depending on the starting material's substitution pattern to avoid competing side reactions.

Q & A

Basic Research Questions

Q. How can reaction conditions be optimized for synthesizing 2-Chloro-6-fluoro-4-methoxybenzoic acid to improve yield and purity?

  • Methodology : Optimize stepwise coupling reactions using reagents like 2-chloro-N-phenylacetamide under inert atmosphere (N₂/Ar). Monitor reaction progress via thin-layer chromatography (TLC) with UV detection. Adjust temperature (80–100°C) and catalyst loading (e.g., 5 mol% Pd(OAc)₂) to suppress side reactions. Post-synthesis, employ acid-base extraction (1M HCl/NaHCO₃) for preliminary purification, followed by recrystallization in ethanol/water (1:2 v/v) .

Q. What chromatographic techniques effectively isolate this compound from complex mixtures?

  • Methodology : Use reverse-phase HPLC (C18 column, 5 µm) with gradient elution (water:acetonitrile, 0.1% formic acid modifier) at 254 nm. For preparative isolation, flash chromatography (silica gel, 40–63 µm) with ethyl acetate/hexane (1:3) resolves the compound from byproducts. Validate purity via melting point (mp) analysis (expected range: 210–215°C) and LC-MS .

Q. Which spectroscopic methods confirm the molecular structure of this compound?

  • Methodology :

  • ¹H/¹³C NMR (DMSO-d₆): Identify substituent positions (e.g., methoxy at δ 3.8 ppm, aromatic protons at δ 7.1–7.5 ppm).
  • FTIR : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and halogenated aromatic vibrations (C-Cl/C-F ~750 cm⁻¹).
  • HRMS : Validate molecular ion ([M-H]⁻ at m/z 218.99) using electrospray ionization (ESI) .

Advanced Research Questions

Q. How can hydrolytic degradation pathways of this compound be characterized under accelerated stability conditions?

  • Methodology : Conduct stress testing (40°C/75% RH for 4 weeks) and analyze samples weekly via LC-MS/MS (Q-TOF). Identify degradation products (e.g., dehalogenated or demethoxylated derivatives) using fragmentation patterns. Apply kinetic modeling (Arrhenius equation) to extrapolate degradation rates at 25°C. Cross-validate with NIST spectral libraries for halogenated benzoic acids .

Q. What experimental strategies elucidate the electronic effects of chloro and fluoro substituents on electrophilic substitution reactions?

  • Methodology :

  • Kinetic Studies : Compare reaction rates with isotopic labeling (¹⁸O in methoxy group) using ¹⁹F NMR to track fluorine’s electronic influence.
  • Computational Modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map charge distribution and predict reactive sites. Validate with Hammett substituent constants (σₚ for Cl: +0.23; F: +0.06) .

Q. How does X-ray crystallography resolve conformational ambiguities in this compound caused by rotational isomerism?

  • Methodology : Grow single crystals via slow evaporation (ethanol/water, 4°C). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELX. Compare experimental torsional angles (e.g., methoxy group: ~10° from planar) with DFT-optimized geometries. This resolves rotational isomers and confirms dominant conformers in the solid state .

Data Contradiction Analysis

  • Synthesis Yield Variability : Discrepancies in reported yields (e.g., 60–85%) may arise from differences in catalyst purity or solvent drying. Mitigate by standardizing anhydrous conditions (molecular sieves) and using freshly distilled reagents. Cross-check purity via elemental analysis (C, H, N ±0.3%) .
  • Spectroscopic Discrepancies : Conflicting NMR shifts (e.g., δ 7.2 vs. 7.4 ppm for aromatic protons) may stem from solvent polarity or impurities. Re-run spectra in standardized deuterated solvents (e.g., DMSO-d₆) and compare with peer-reviewed datasets from NIST or ChemSpider .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-6-fluoro-4-methoxybenzoic acid
Reactant of Route 2
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2-Chloro-6-fluoro-4-methoxybenzoic acid

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